molecular formula C31H30Cl2N6O3S B12084994 2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride

2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride

Cat. No.: B12084994
M. Wt: 637.6 g/mol
InChI Key: CNWIPRHGMZTPSB-UHFFFAOYSA-N
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Description

2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride is a complex organic compound with a molecular weight of 601.12 g/mol This compound is notable for its intricate structure, which includes multiple aromatic rings, a piperidine moiety, and a sulfonamide group

Preparation Methods

The synthesis of 2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride involves multiple steps, each requiring specific reagents and conditionsThe piperidine moiety is then attached, and the final step involves the sulfonation of the benzene ring . Industrial production methods may vary, but they generally follow similar steps with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium thiolate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety and the aromatic rings play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other sulfonamides and piperidine derivatives. Compared to these compounds, 2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride is unique due to its combination of multiple aromatic rings and the presence of both a piperidine and a sulfonamide group. This unique structure may confer specific advantages in terms of biological activity and chemical reactivity .

Properties

Molecular Formula

C31H30Cl2N6O3S

Molecular Weight

637.6 g/mol

IUPAC Name

2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride

InChI

InChI=1S/C31H29ClN6O3S.ClH/c1-20-13-14-22-23(8-4-11-27(22)38-42(39,40)28-12-3-2-10-25(28)32)29(20)41-30-24(9-6-17-34-30)26-15-18-35-31(37-26)36-21-7-5-16-33-19-21;/h2-4,6,8-15,17-18,21,33,38H,5,7,16,19H2,1H3,(H,35,36,37);1H

InChI Key

CNWIPRHGMZTPSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6.Cl

Origin of Product

United States

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